
Ethyl 4-(benzyloxy)-3-chlorobenzoate
Descripción general
Descripción
Ethyl 4-(benzyloxy)-3-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a chlorine atom attached to the benzene ring, along with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzyloxy)-3-chlorobenzoate typically involves the esterification of 4-(benzyloxy)-3-chlorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Starting Material: 4-(benzyloxy)-3-chlorobenzoic acid
Reagent: Ethanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Conditions: Reflux
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(benzyloxy)-3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: 4-(benzyloxy)-3-chlorobenzoic acid
Reduction: 4-(benzyloxy)-3-chlorobenzyl alcohol
Substitution: 4-(benzyloxy)-3-aminobenzoate or 4-(benzyloxy)-3-thiolbenzoate
Aplicaciones Científicas De Investigación
Ethyl 4-(benzyloxy)-3-chlorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be utilized in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(benzyloxy)-3-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The benzyloxy and chlorine substituents play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 4-(benzyloxy)-3-chlorobenzoate can be compared with other similar compounds, such as:
Ethyl 4-(benzyloxy)benzoate: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
Ethyl 3-chlorobenzoate: Lacks the benzyloxy group, resulting in different chemical properties and applications.
Ethyl 4-(methoxy)-3-chlorobenzoate:
The presence of both the benzyloxy and chlorine substituents in this compound makes it unique and potentially more versatile in various applications.
Propiedades
IUPAC Name |
ethyl 3-chloro-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-16(18)13-8-9-15(14(17)10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTAUKWVPKMROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,11,11a-hexahydro-6H-Pyrazino[1,2-b]isoquinolin-6-one](/img/structure/B3352628.png)
![4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B3352635.png)
![[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine](/img/structure/B3352637.png)
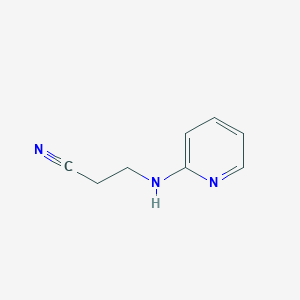

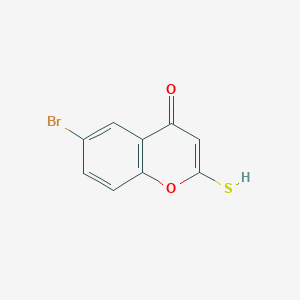
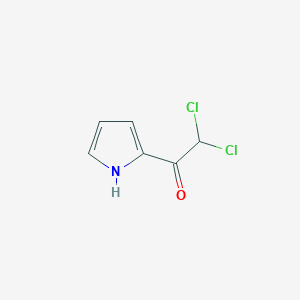

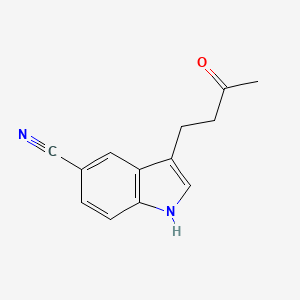


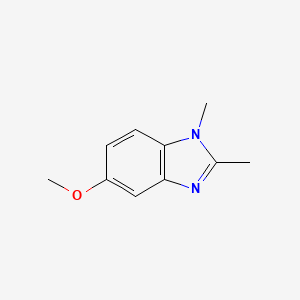
![2-Aminopyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B3352725.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-](/img/structure/B3352733.png)
